
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino, bromo, and 1H-1,2,4-triazol-1-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-dibromo-6-chloropyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
化学反应分析
Types of Reactions
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
科学研究应用
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways .
相似化合物的比较
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the bromine and pyridine ring.
5-Amino-1H-1,2,4-triazole: Another similar compound used in various chemical syntheses.
Uniqueness
3-Amino-5-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine is unique due to the presence of both the bromo and triazolyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
240.06 g/mol |
IUPAC 名称 |
5-bromo-6-(1,2,4-triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-6-1-5(9)2-11-7(6)13-4-10-3-12-13/h1-4H,9H2 |
InChI 键 |
CMHIBARQLFUFMG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1Br)N2C=NC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
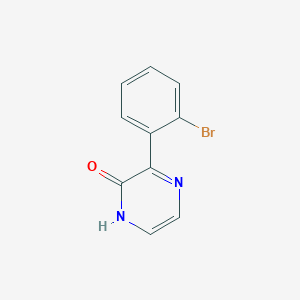

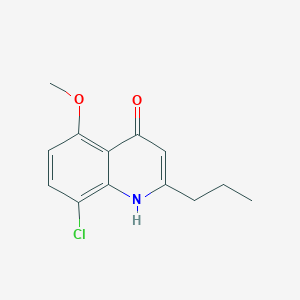


![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)

![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
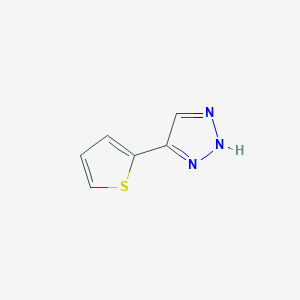

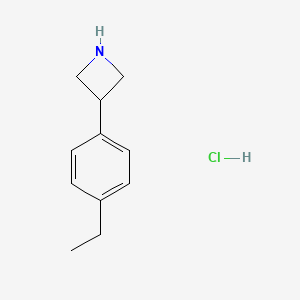
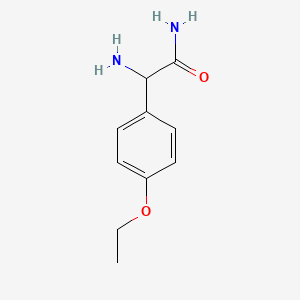
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
